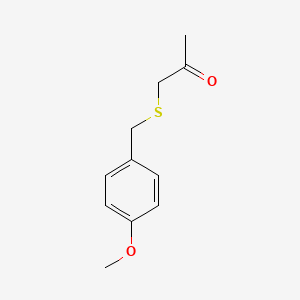

(4-Methoxy-benzyl) acetonyl sulfide

Description

Properties

Molecular Formula |

C11H14O2S |

|---|---|

Molecular Weight |

210.29 g/mol |

IUPAC Name |

1-[(4-methoxyphenyl)methylsulfanyl]propan-2-one |

InChI |

InChI=1S/C11H14O2S/c1-9(12)7-14-8-10-3-5-11(13-2)6-4-10/h3-6H,7-8H2,1-2H3 |

InChI Key |

VPWFMBGHCXDWNR-UHFFFAOYSA-N |

Canonical SMILES |

CC(=O)CSCC1=CC=C(C=C1)OC |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

To contextualize "(4-Methoxy-benzyl) acetonyl sulfide," we compare its structural and functional attributes with related sulfides and sulfonamides. Key distinctions arise from substituent groups, electronic effects, and bioactivity.

Table 1: Comparative Analysis of Sulfides and Sulfonamides

Key Findings:

Functional Group Differences: Sulfides (e.g., "(4-Methoxy-benzyl) acetonyl sulfide") exhibit distinct reactivity compared to sulfonamides (e.g., N-{4-[(4-Methoxybenzyl)sulfamoyl]phenyl}acetamide). Sulfides are nucleophilic at sulfur, while sulfonamides are electrophilic at the sulfur center due to the electron-withdrawing sulfonyl group . The methoxy group in the 4-position enhances electron-donating effects in both sulfides and sulfonamides, influencing reaction pathways. For example, methoxy substituents in BFO derivatives favor specific quinoxaline isomer formation during reactions with acetonyl methyl sulfide .

Physical and Spectral Properties: Acetonyl sulfides (e.g., 8-quinolyl acetonyl sulfide) are typically colorless in solid or solution states, a property shared with "(4-Methoxy-benzyl) acetonyl sulfide" . Sulfonamides like N-(4-Methoxyphenyl)benzenesulfonamide exhibit crystallinity and well-defined hydrogen-bonding networks, which are critical for their bioactivity and material applications .

Synthetic Utility: Acetonyl sulfides are valuable intermediates in heterocyclic synthesis. For instance, 8-quinolyl acetonyl sulfide is used to study isomer ratios in quinoxaline dioximes, where electronic effects of substituents dictate product distributions .

Substituent Effects: Replacing the 8-quinolyl group in 8-quinolyl acetonyl sulfide with a 4-methoxybenzyl group alters steric and electronic profiles. Fluorinated analogs (e.g., 2-(4-Fluorobenzylsulfonyl)acetamidoxime) highlight how halogen substituents modulate properties like polarity and bioactivity compared to methoxy-containing derivatives .

Q & A

Q. What are the optimal synthetic routes for (4-Methoxy-benzyl) acetonyl sulfide, and what reaction conditions are critical for yield optimization?

- Methodological Answer : The compound can be synthesized via acetonyl radical intermediates. A validated approach involves refluxing precursors in ethanol (150 mL) at elevated temperatures (6 hours) with manganese(II) acetate as a catalyst to stabilize radical formation . Post-reaction, cooling in ice water and washing with cold ethanol improves purity. Catalysts like sodium hydride or potassium carbonate may enhance reaction efficiency in analogous sulfide syntheses .

Q. How can researchers characterize the structural integrity of (4-Methoxy-benzyl) acetonyl sulfide?

- Methodological Answer : Use X-ray crystallography to resolve the three-dimensional structure, particularly for confirming bond angles and sulfonyl group orientation (as demonstrated for related sulfonamides) . Complement this with NMR spectroscopy (e.g., H/C) to identify methoxy (-OCH) and acetonyl (-S-CH-CO-) groups. High-resolution mass spectrometry (HRMS) validates molecular weight .

Q. What are the key stability considerations for handling (4-Methoxy-benzyl) acetonyl sulfide in aqueous environments?

- Methodological Answer : Sulfide groups are prone to oxidation. Preserve samples by adjusting pH >12 with NaOH and adding zinc acetate to sequester sulfide ions as ZnS precipitates, preventing HS volatilization and oxidation to sulfate . Store under inert gas (N) in amber vials at 4°C.

Advanced Research Questions

Q. How do reaction mechanisms involving acetonyl radicals influence the synthesis of (4-Methoxy-benzyl) acetonyl sulfide?

- Methodological Answer : Isotope-labeling studies (e.g., using acetone-d) track acetonyl radical formation. Manganese(II) acetate facilitates radical stabilization, while benzene acts as a hydrogen donor in side reactions (e.g., benzyl acetate formation). Monitor intermediates via EPR spectroscopy to confirm radical presence .

Q. What computational tools can predict the reactivity of (4-Methoxy-benzyl) acetonyl sulfide in nucleophilic environments?

- Methodological Answer : Density Functional Theory (DFT) calculates electron density distribution, identifying nucleophilic sites (e.g., sulfur atoms). Compare with Hammett constants to predict substituent effects on reaction rates. Validate with experimental kinetic data from UV-Vis or LC-MS monitoring .

Q. How can researchers resolve contradictions in reported biological activity data for sulfide-containing analogs?

- Methodological Answer : Discrepancies may arise from assay conditions (e.g., pH, temperature). Standardize protocols using:

- Enzyme inhibition assays (e.g., IC measurements under controlled O levels).

- Isothermal titration calorimetry (ITC) to quantify binding affinities for target proteins .

- Cross-validate with molecular docking simulations to model interactions (e.g., sulfhydryl group binding to enzyme active sites) .

Key Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.